molecular formula C12H13N3O B8768235 2-(3,5-dimethylphenylamino)-3H-pyrimidin-4-one

2-(3,5-dimethylphenylamino)-3H-pyrimidin-4-one

Cat. No. B8768235
M. Wt: 215.25 g/mol
InChI Key: BXXRKGPQORBVRU-UHFFFAOYSA-N
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Patent
US06958340B2

Procedure details

2-(Methylthio)pyrimidin-4(3H)-one (4-1, 2.00 g, 14.1 mmol) and 3,5-dimethylaniline (2.10 ml, 16.9 mmol) were stirred in 14 ml of 2-ethoxyethyl ether and the resulting solution was heated to 170° C. After 3 days the reaction was concentrated in vacuo. The residue was diluted with 95:5 DCM/MeOH. The solid, which did not dissolve, was filtered to afford a sample of pure 2-(3,5-dimethylphenylamino)-3H-pyrimidin-4-one. The filtrate was concentrated in vacuo and the residue was triturated with ether. The mixture was filtered and the solid was washed with ether. The solid sample was combined with the previous precipitate to afford 2-(3,5-dimethyl-phenylamino)-3H-pyrimidin-4-one.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[NH:8][C:7](=[O:9])[CH:6]=[CH:5][N:4]=1.[CH3:10][C:11]1[CH:12]=[C:13]([CH:15]=[C:16]([CH3:18])[CH:17]=1)[NH2:14]>C(OCCOCCOCC)C>[CH3:10][C:11]1[CH:12]=[C:13]([NH:14][C:3]2[NH:8][C:7](=[O:9])[CH:6]=[CH:5][N:4]=2)[CH:15]=[C:16]([CH3:18])[CH:17]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CSC1=NC=CC(N1)=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)OCCOCCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 3 days the reaction was concentrated in vacuo
Duration
3 d
ADDITION
Type
ADDITION
Details
The residue was diluted with 95:5 DCM/MeOH
DISSOLUTION
Type
DISSOLUTION
Details
The solid, which did not dissolve
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)NC1=NC=CC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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